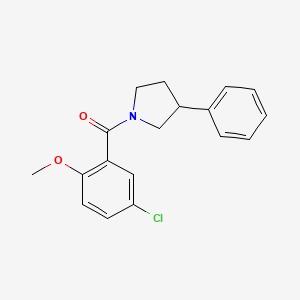

(5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-(3-phenylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c1-22-17-8-7-15(19)11-16(17)18(21)20-10-9-14(12-20)13-5-3-2-4-6-13/h2-8,11,14H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYPAEXMFPNOIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone typically involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 3-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

Reduction: Formation of (5-chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanol.

Substitution: Formation of 5-azido-2-methoxyphenyl or 5-thio-2-methoxyphenyl derivatives.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

5-Chloro-2-methoxyphenyl isocyanate: Shares the 5-chloro-2-methoxyphenyl group but has an isocyanate functional group instead of a methanone.

5-Chloro-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a methanone.

3-Phenylpyrrolidine: Contains the pyrrolidine ring but lacks the methanone and chloro-methoxyphenyl groups.

Uniqueness

(5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

(5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone is an organic compound with the molecular formula C18H18ClNO2 and a molecular weight of 315.8 g/mol. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and findings from recent studies.

Chemical Structure and Properties

The compound features a methanone group linked to a 5-chloro-2-methoxyphenyl moiety and a 3-phenylpyrrolidin-1-yl group. Its structural characteristics contribute to its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Research has indicated that (5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 13 | 64 µg/mL |

| Pseudomonas aeruginosa | 12 | 128 µg/mL |

Anticancer Activity

Studies have explored the compound's potential as an anticancer agent. In particular, it has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study:

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with (5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone resulted in a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis revealed increased levels of apoptotic cells, indicating that the compound effectively triggers programmed cell death.

Genotoxicity Testing

Genotoxicity studies are crucial for assessing the safety profile of new compounds. Preliminary tests indicate that (5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone exhibits low genotoxic potential. The Ames test and micronucleus assay performed on human lymphocytes showed no significant increase in mutagenic effects at therapeutic concentrations.

The biological activity of (5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone is thought to be mediated through several mechanisms:

- Cell Membrane Disruption: The compound interacts with microbial membranes, leading to permeability changes.

- Apoptosis Induction: In cancer cells, it activates pathways associated with apoptosis, such as caspase activation.

- Cell Cycle Arrest: It may interfere with key regulatory proteins involved in cell cycle progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a nucleophilic substitution reaction between a 5-chloro-2-methoxybenzoyl chloride derivative and 3-phenylpyrrolidine. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .

- Catalyst/base : Triethylamine (TEA) to neutralize HCl byproducts and drive the reaction .

- Temperature : Room temperature or mild heating (40–60°C) to avoid decomposition of sensitive groups like methoxy .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Techniques :

- NMR : H and C NMR to verify the methoxy group (δ ~3.8 ppm), pyrrolidine ring protons (δ 1.5–3.5 ppm), and aromatic protons (δ 6.8–7.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 356.12) .

- X-ray Crystallography : For definitive stereochemical assignment if crystalline derivatives are obtained .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Case Study : Analogs with halogen (Cl) or trifluoromethyl (CF) substituents show varying antimicrobial potency despite similar LogP values.

- Methodology :

Structure-Activity Relationship (SAR) : Compare IC values against bacterial strains (e.g., S. aureus) to identify substituent effects .

Molecular Docking : Use software like AutoDock to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

- Resolution : CF groups enhance hydrophobic interactions in enzyme pockets, explaining higher activity in CF-containing analogs despite similar solubility .

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

- Approach :

- In Silico Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor identify metabolic soft spots (e.g., pyrrolidine N-oxidation) .

- Derivatization : Introduce electron-withdrawing groups (e.g., F) at the para position of the phenyl ring to reduce oxidative metabolism .

- Validation : Synthesize derivatives and test in microsomal stability assays (e.g., human liver microsomes) to measure half-life improvements .

Data Contradiction Analysis

Q. Why do spectral data (e.g., NMR) for this compound vary between synthetic batches?

- Root Causes :

- Solvent Residues : Traces of DMF or TEA in crude products alter chemical shifts. Use deuterated solvents and rigorous drying .

- Tautomerism : Keto-enol tautomerism in the methanone group may cause peak splitting. Control pH during synthesis and characterization .

- Mitigation : Standardize purification protocols (e.g., repeated recrystallization from ethanol) to ensure batch consistency .

Table 1: Structural and Biological Comparison of Analogous Compounds

Safety and Handling Protocols

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

- Storage : Desiccate at 2–8°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.